molecular formula C13H15N3O4S2 B3960487 ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate

ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate

Cat. No. B3960487
M. Wt: 341.4 g/mol
InChI Key: LSYKIFSNFVNRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate, also known as EMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMT is a thiazole-based compound that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including carbonic anhydrase and topoisomerase. This compound has also been found to induce apoptosis in cancer cells and inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. This compound has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, this compound has been found to reduce the levels of cholesterol and triglycerides in animal models of hyperlipidemia.

Advantages and Limitations for Lab Experiments

Ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. This compound has also been found to have low toxicity and high solubility in water and organic solvents. However, one limitation of this compound is its poor bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research of ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Studies are also needed to optimize the synthesis method of this compound and improve its bioavailability. In addition, studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion
This compound is a thiazole-based compound that has shown promising results in various studies. It has potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. This compound has several advantages for lab experiments, including stability, low toxicity, and high solubility. However, its poor bioavailability is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

Ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that this compound has anticancer, anti-inflammatory, and antiviral properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and inhibit the replication of the influenza virus.

properties

IUPAC Name

ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-3-20-13(17)15-11-9(2)14-12(21-11)16-22(18,19)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYKIFSNFVNRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(S1)NS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate
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ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate
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ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate
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ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate
Reactant of Route 5
ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate
Reactant of Route 6
ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate

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